molecular formula C12H17FO B7878947 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7878947
M. Wt: 196.26 g/mol
InChI Key: KYMPYNSMUDVEAZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by a fluorine atom and a methyl group on the phenyl ring, and a tertiary butanol structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 4-fluoro-3-methylphenyl with an appropriate alkyl halide under palladium catalysis.

  • Grignard Reaction: The Grignard reagent derived from 4-fluoro-3-methylphenyl magnesium bromide can be reacted with a suitable ketone to form the target compound.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often employs batch reactors where precise control of temperature and pressure ensures high yield and purity.

  • Continuous Flow Chemistry: This method offers advantages in terms of scalability and safety, allowing for the continuous production of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-one

  • Reduction: 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-amine

  • Substitution: this compound derivatives with various substituents

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but often include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol

  • 2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol

  • 2-(4-Fluoro-3-ethylphenyl)-3-methyl-butan-2-ol

Uniqueness: The presence of the fluorine atom at the 4-position of the phenyl ring in 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol imparts unique electronic and steric properties compared to its analogs, influencing its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-6-11(13)9(3)7-10/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMPYNSMUDVEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C(C)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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